molecular formula C8H4ClN3O4 B1613956 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid CAS No. 885519-67-5

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid

Cat. No.: B1613956
CAS No.: 885519-67-5
M. Wt: 241.59 g/mol
InChI Key: FIZPEEVUCXYLAP-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid typically involves the nitration and chlorination of indazole derivatives. One common method includes the following steps:

    Nitration: Indazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Chlorination: The nitrated indazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.

    Carboxylation: The resulting compound is carboxylated using carbon dioxide under high pressure and temperature to form the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Indazoles: Formed by nucleophilic substitution of the chloro group.

    Oxidized Derivatives: Formed by oxidation of the carboxylic acid group.

Scientific Research Applications

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Agrochemicals: Employed in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-indazole-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Nitro-1H-indazole-4-carboxylic acid: Lacks the chloro group, affecting its chemical properties and applications.

    3-Bromo-6-nitro-1H-indazole-4-carboxylic acid: Similar structure with a bromo substituent instead of chloro, leading to different reactivity.

Uniqueness

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-6-nitro-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZPEEVUCXYLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646315
Record name 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-67-5
Record name 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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